Lipoxygenase Inhibition vs. Closest Structural Analog (1‑Phenyl‑2‑propen‑1‑one)
Public biomedical ontology data classify 2‑benzoyl‑3‑methoxy‑1‑propene as a potent lipoxygenase inhibitor, while the unsubstituted parent 1‑phenyl‑2‑propen‑1‑one is not annotated for lipoxygenase activity [1]. This qualitative difference indicates that α‑methoxymethyl substitution is critical for engaging the lipoxygenase active site.
| Evidence Dimension | Lipoxygenase inhibition annotation |
|---|---|
| Target Compound Data | Annotated as potent lipoxygenase inhibitor (qualitative) |
| Comparator Or Baseline | 1‑Phenyl‑2‑propen‑1‑one: no lipoxygenase annotation found |
| Quantified Difference | Not quantifiable; presence vs. absence of annotation |
| Conditions | Biomedical ontology curation (MeSH) |
Why This Matters
For users seeking lipoxygenase modulatory activity, the substitution pattern is decisive; the unsubstituted analog does not carry the same functional annotation.
- [1] Medical University of Lublin. MeSH Concept Record: 2-Benzoyl-3-methoxy-1-propene. https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961/ (accessed 2026-04-28). View Source
